Potency of Indenolol (Synthesized from 4-(2,3-Epoxypropoxy)indene) vs. Propranolol in Antifibrillatory Activity
Indenolol, which is directly synthesized from 4-(2,3-epoxypropoxy)indene [1], demonstrates a quantifiably different potency in cardiac models compared to propranolol [2]. In a Langendorff-perfused rabbit heart model, the order of potency for increasing the ventricular fibrillation threshold is: indenolol fluorinated derivative > propranolol > indenolol > nadolol fluorinated derivative > nadolol [2]. This positions the target compound's final product as having a specific place in the potency ranking, providing a scientific basis for choosing this synthetic route when a particular pharmacological profile is desired.
| Evidence Dimension | Antifibrillatory potency (dosage basis) in isolated rabbit hearts |
|---|---|
| Target Compound Data | Indenolol (derived from target compound) is more potent than nadolol but less potent than propranolol |
| Comparator Or Baseline | Propranolol (derived from 1-naphthyl glycidyl ether) shows greater potency than indenolol |
| Quantified Difference | The potency ranking is: indenolol fluorinated derivative > propranolol > indenolol > nadolol |
| Conditions | Langendorff-perfused rabbit hearts, ventricular fibrillation threshold assay [2] |
Why This Matters
For researchers procuring intermediates to study cardiac pharmacology, this ranking confirms that 4-(2,3-epoxypropoxy)indene leads to a compound with a distinct, non-interchangeable biological effect.
- [1] US Patent US4127675A. 4-(Alkylamino-2-hydroxypropoxy)-indenes and method of use. 1978. View Source
- [2] Almotrefi AA, et al. Evaluation of the antifibrillatory activity of fluorinated derivatives of indenolol and nadolol in isolated rabbit and rat hearts: comparison with propranolol. Arch Int Pharmacodyn Ther. 1989 Sep-Oct:301:122-30. PMID: 2576192. View Source
